2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Description
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic acetamide derivative featuring a methanesulfonamido group attached to a 2-methoxyphenyl ring and a 4-methoxyphenylmethyl substituent. Its molecular formula is C₁₇H₂₀N₂O₄S, with a molar mass of 372.42 g/mol. The compound’s structure combines sulfonamide and acetamide functionalities, which are commonly associated with pharmacological activity, particularly in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-15-10-8-14(9-11-15)12-19-18(21)13-20(26(3,22)23)16-6-4-5-7-17(16)25-2/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISTJAICXMXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135799 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431995-27-6 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431995-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methoxyphenyl)methyl]-2-[(2-methoxyphenyl)(methylsulfonyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[N-(2-methoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The methoxyphenyl groups may also interact with hydrophobic pockets in the target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 2-methoxyphenyl group introduces steric hindrance and electron-donating effects, which may influence receptor binding compared to analogs like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), where a 2-aminophenyl sulfanyl group enhances antimicrobial activity .
Sulfonamide vs. Sulfanyl/Sulfamoyl Groups :
- The methanesulfonamido group in the target compound differs from the sulfanyl group in and the sulfamoyl group in . Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity in biological systems .
Crystallographic Data :
- provides crystallographic parameters (e.g., bond lengths, angles) for a related carbamate derivative, highlighting the planar conformation of the acetamide core. This suggests that the target compound’s methoxyphenyl groups may adopt similar spatial arrangements, affecting packing efficiency and stability .
Biological Activity
The compound 2-[N-(2-Methoxyphenyl)Methanesulfonamido]-N-[(4-Methoxyphenyl)Methyl]Acetamide is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , indicating the presence of methanesulfonamide and acetamide functional groups, which are significant in modulating biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 357.44 g/mol |
| Solubility (pH 7.4) | Moderate |
| LogP | 3.1 |
| TPSA (Topological Polar Surface Area) | 80.5 Ų |
The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in inflammatory pathways and metabolic processes. The methanesulfonamide group enhances binding affinity to target proteins, potentially leading to modulation of their activity.
Therapeutic Applications
Research has indicated several therapeutic applications for this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Activity : The compound may also act as an analgesic, providing pain relief through modulation of pain pathways.
- Metabolic Regulation : There are indications that it may enhance insulin sensitivity and improve glucose metabolism, making it a candidate for diabetes-related research.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases .
- Diabetes Research : In a diabetic rat model, administration of the compound improved insulin signaling pathways, evidenced by increased expression of IRS-1 and PPAR-α .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated in various cancer cell lines, revealing IC50 values ranging from 10 to 50 µM, suggesting moderate potency against certain types of cancer .
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
